molecular formula C20H21Cl2N3O3S B4611605 3-[2-(2-anilinovinyl)-5,6-dichloro-1-ethyl-1H-3,1-benzimidazol-3-ium-3-yl]-1-propanesulfonate

3-[2-(2-anilinovinyl)-5,6-dichloro-1-ethyl-1H-3,1-benzimidazol-3-ium-3-yl]-1-propanesulfonate

Cat. No.: B4611605
M. Wt: 454.4 g/mol
InChI Key: NOBVYUAFIVGCEC-UHFFFAOYSA-N
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Description

3-[2-(2-anilinovinyl)-5,6-dichloro-1-ethyl-1H-3,1-benzimidazol-3-ium-3-yl]-1-propanesulfonate is a useful research compound. Its molecular formula is C20H21Cl2N3O3S and its molecular weight is 454.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 453.0680681 g/mol and the complexity rating of the compound is 639. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Ionic Liquid Synthesis and Characterization

Compounds similar to the specified chemical have been synthesized and characterized for their use as efficient, recyclable ionic liquids. For example, the synthesis of 1,3-disulfonic acid benzimidazolium chloride demonstrates its role as a homogeneous catalyst in the synthesis of tetrahydropyridines via multi-component condensation. This process highlights the compound's utility in green chemistry applications due to advantages such as high yield, mild conditions, and reduced waste (Abbasi, 2015).

Catalytic Systems

Similar compounds have been developed as part of novel catalytic systems. For instance, sulfonic acid functionalized imidazolium salts in conjunction with FeCl3 efficiently catalyze the synthesis of benzimidazoles, demonstrating the potential of these compounds in facilitating organic reactions under environmentally friendly conditions (Khazaei et al., 2011).

Chemical Synthesis

Compounds with structures akin to 3-[2-(2-anilinovinyl)-5,6-dichloro-1-ethyl-1H-3,1-benzimidazol-3-ium-3-yl]-1-propanesulfonate have been used in the synthesis of functionalized benzimidazoles. The synthesis of alpha-chloroaldoxime O-methanesulfonates and their subsequent utilization in creating benzimidazoles showcases the intricate chemical transformations these compounds can undergo, providing valuable intermediates for further chemical research (Yamamoto et al., 2009).

Electropolymerization

Another application involves the electropolymerization of pyrrole in ionic liquids like 1-ethyl-3-methylimidazolium trifluoromethanesulfonate, indicating the role of similar compounds in facilitating polymerization reactions. This process results in polymers with enhanced electrochemical capacity and conductivity, demonstrating the compounds' utility in materials science (Sekiguchi et al., 2002).

DNA Binding and Cytotoxicity

Research has also explored the DNA binding and cytotoxic properties of benzimidazole-based compounds. Studies on new benzimidazole Schiff base copper(II) complexes reveal their significant binding affinity to DNA and substantial cytotoxic effect against various cancer cell lines, highlighting the potential of these compounds in biomedical research and therapy (Paul et al., 2015).

Properties

IUPAC Name

3-[2-[(E)-2-anilinoethenyl]-5,6-dichloro-3-ethylbenzimidazol-1-ium-1-yl]propane-1-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21Cl2N3O3S/c1-2-24-18-13-16(21)17(22)14-19(18)25(11-6-12-29(26,27)28)20(24)9-10-23-15-7-4-3-5-8-15/h3-5,7-10,13-14H,2,6,11-12H2,1H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOBVYUAFIVGCEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC(=C(C=C2[N+](=C1C=CNC3=CC=CC=C3)CCCS(=O)(=O)[O-])Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C2=CC(=C(C=C2[N+](=C1/C=C/NC3=CC=CC=C3)CCCS(=O)(=O)[O-])Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2-(2-anilinovinyl)-5,6-dichloro-1-ethyl-1H-3,1-benzimidazol-3-ium-3-yl]-1-propanesulfonate
Reactant of Route 2
3-[2-(2-anilinovinyl)-5,6-dichloro-1-ethyl-1H-3,1-benzimidazol-3-ium-3-yl]-1-propanesulfonate
Reactant of Route 3
3-[2-(2-anilinovinyl)-5,6-dichloro-1-ethyl-1H-3,1-benzimidazol-3-ium-3-yl]-1-propanesulfonate
Reactant of Route 4
Reactant of Route 4
3-[2-(2-anilinovinyl)-5,6-dichloro-1-ethyl-1H-3,1-benzimidazol-3-ium-3-yl]-1-propanesulfonate
Reactant of Route 5
3-[2-(2-anilinovinyl)-5,6-dichloro-1-ethyl-1H-3,1-benzimidazol-3-ium-3-yl]-1-propanesulfonate

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